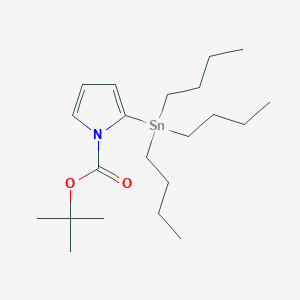
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate
概要
説明
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C21H39NO2Sn and a molecular weight of 456.25 . This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
準備方法
The synthesis of tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate typically involves the stannylation of 1H-pyrrole-1-carboxylic acid derivatives. One common method is the reaction of 1H-pyrrole-1-carboxylic acid with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic acid derivative.
Substitution: The stannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Stille coupling reaction typically yields biaryl or vinyl-aryl compounds .
科学的研究の応用
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用機序
The mechanism by which tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate exerts its effects is primarily through its role as a reagent in organic synthesis. The stannyl group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners such as aryl halides. The palladium catalyst facilitates the formation of the carbon-carbon bond by coordinating with both the stannyl group and the electrophile, allowing for the transfer of the stannyl group to the electrophile.
類似化合物との比較
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is unique in its combination of a stannyl group and a pyrrole ring, which makes it particularly useful in cross-coupling reactions. Similar compounds include:
1H-Pyrrole-1-carboxylic acid, 2-(trimethylstannyl)-, 1,1-dimethylethyl ester: This compound has a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and the types of reactions it undergoes.
1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, methyl ester: This compound has a methyl ester group instead of a 1,1-dimethylethyl ester group, which can influence its solubility and reactivity.
特性
IUPAC Name |
tert-butyl 2-tributylstannylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h4-6H,1-3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFTUFMCGLLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463592 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172282-33-6 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
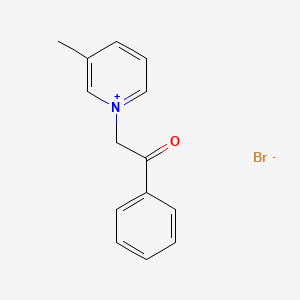
![Diethyl 1'H,4'H-dispiro[1,3-dithiolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dithiolane]-1',4'-dicarboxylate](/img/structure/B1652992.png)
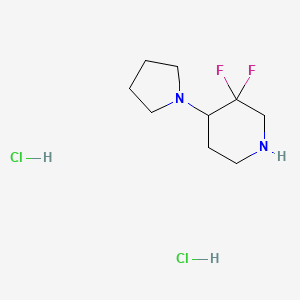
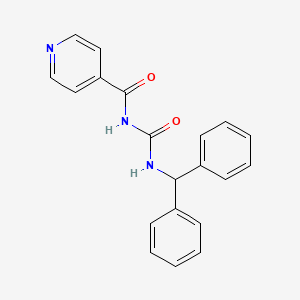
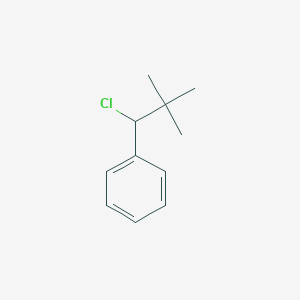
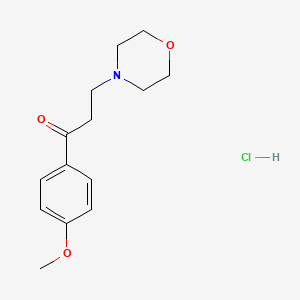
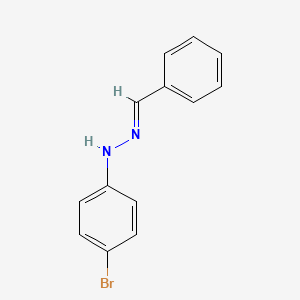

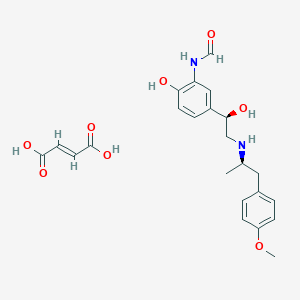
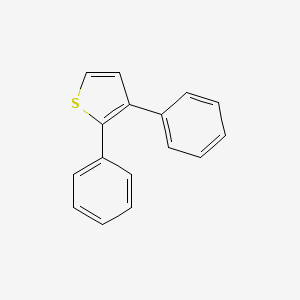
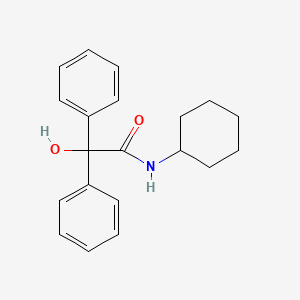
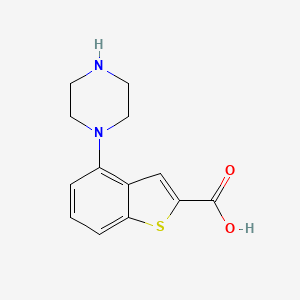
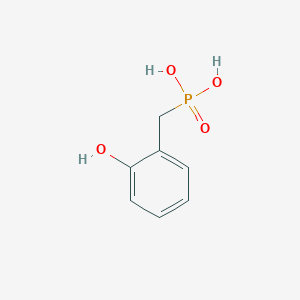
![Phosphonic acid, [(diphenylphosphinyl)methyl]-](/img/structure/B1653011.png)
